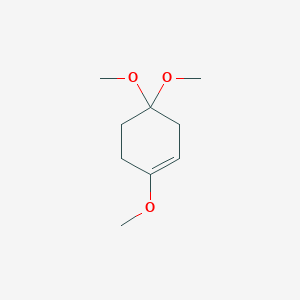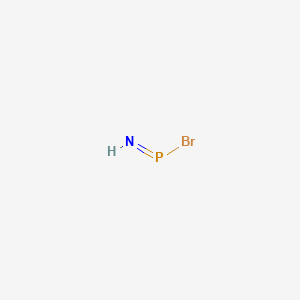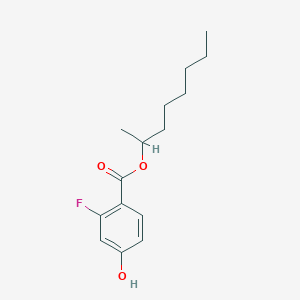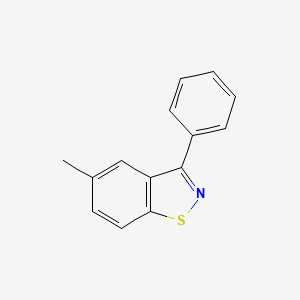
5-Methyl-3-phenyl-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,2-benzothiazole can be achieved through several methods:
Cyclization of Thioformanilides: This method involves the intramolecular cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature.
Condensation Reactions: Another common method is the condensation of 2-aminothiophenol with aldehydes or ketones under various conditions, including the use of samarium triflate as a catalyst in an aqueous medium.
Microwave Irradiation: This method accelerates the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing the desired product under solvent and catalyst-free conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using readily available starting materials such as 2-aminothiophenol and aldehydes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to improve the efficiency and sustainability of these processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
5-Methyl-3-phenyl-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-tubercular, anti-cancer, and anti-inflammatory agents.
Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials, electroluminescent devices, and nonlinear optical materials.
Industrial Chemistry: They are employed as vulcanization accelerators in the rubber industry and as corrosion inhibitors.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in fluorescence imaging.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1,2-benzothiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Cellular Pathways: It can modulate cellular pathways involved in inflammation, apoptosis, and cell proliferation by interacting with specific receptors and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the methyl and phenyl substituents.
2-Phenylbenzothiazole: Similar structure but without the methyl group.
5-Methylbenzothiazole: Similar structure but without the phenyl group.
Uniqueness
5-Methyl-3-phenyl-1,2-benzothiazole is unique due to the presence of both methyl and phenyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs. These substituents can influence the compound’s electronic properties, making it more effective in certain applications .
Properties
CAS No. |
117136-81-9 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,2-benzothiazole |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)14(15-16-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
QAPJHIQUFJKTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
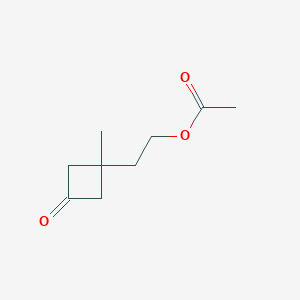
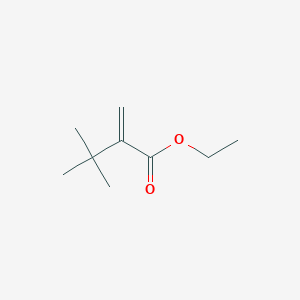
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
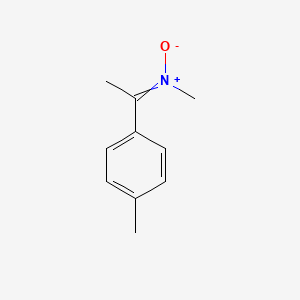
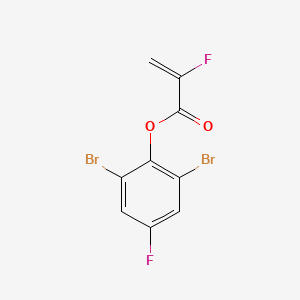
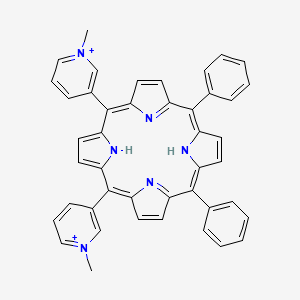
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
